(1-Methyl-1H-indazol-7-yl)boronic acid is a heterocyclic boronic acid containing both an indazole and a boronic acid functional group. Indazoles are a class of nitrogen-containing heterocycles known for their diverse biological activities, while boronic acids are highly versatile building blocks in organic synthesis. [, , , , , , , , , ]
(1-Methyl-1H-indazol-7-yl)boronic acid is a boronic acid derivative with significant importance in organic synthesis and medicinal chemistry. It is characterized by the molecular formula and has a molecular weight of approximately 175.98 g/mol. The compound is recognized for its role in various chemical reactions, particularly in Suzuki coupling reactions, where it serves as a key reagent for the formation of carbon-carbon bonds.
(1-Methyl-1H-indazol-7-yl)boronic acid falls under the category of boronic acids, which are organoboron compounds characterized by the presence of a boron atom bonded to a carbon atom. It is also classified as an indazole derivative, highlighting its structural relationship with indazole, a bicyclic compound.
The synthesis of (1-Methyl-1H-indazol-7-yl)boronic acid typically involves several methods, including:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. For instance, reactions may be performed under inert atmospheres to prevent oxidation or hydrolysis.
The molecular structure of (1-Methyl-1H-indazol-7-yl)boronic acid features a boron atom bonded to an indazole ring system. The indazole moiety contributes to the compound's reactivity and solubility properties.
(1-Methyl-1H-indazol-7-yl)boronic acid participates in several important chemical reactions:
The efficiency of these reactions often depends on factors such as catalyst choice (e.g., palladium catalysts), reaction temperature, and solvent conditions. The use of ligands can also enhance reaction rates and selectivity.
In Suzuki coupling reactions, (1-Methyl-1H-indazol-7-yl)boronic acid acts as a nucleophile that attacks an electrophilic aryl halide. The mechanism typically involves:
This mechanism highlights the versatility and efficiency of (1-Methyl-1H-indazol-7-yl)boronic acid in forming stable carbon-carbon bonds under mild conditions.
Relevant data indicates that handling precautions should be taken due to its irritant properties .
(1-Methyl-1H-indazol-7-yl)boronic acid is widely used in:
The compound's unique properties make it an essential reagent in various fields, including medicinal chemistry and materials science .
Boronic acids are indispensable reagents in transition metal-catalyzed cross-coupling reactions, which form the backbone of contemporary carbon-carbon bond-forming methodologies. (1-Methyl-1H-indazol-7-yl)boronic acid exemplifies this role, participating primarily in Suzuki-Miyaura couplings where it acts as an efficient nucleophilic partner with aryl or vinyl halides. The reaction proceeds under palladium catalysis in the presence of a base, generating biaryl or aryl-heteroaryl linkages with excellent functional group tolerance and stereoselectivity [3]. This versatility stems from the boronic acid’s ability to transmetalate—transferring its organic group to the palladium center—after oxidative addition of the halide coupling partner. The resulting coupled products incorporate the 1-methylindazole moiety, a pharmaceutically relevant heterocycle difficult to introduce through direct functionalization [1] [3].
Table 1: Key Applications of (1-Methyl-1H-indazol-7-yl)boronic Acid in Organic Synthesis
Reaction Type | Typical Conditions | Product Class | Primary Utility |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 7-(Aryl/Heteroaryl)-1-methylindazoles | Drug candidate synthesis, material science |
Chan-Lam Amination | Cu(OAc)₂, Pyridine, CH₂Cl₂, rt | 7-Amino-1-methylindazoles | Building blocks for kinase inhibitors |
Oxidation | H₂O₂, NaOH, EtOH | 7-Hydroxy-1-methylindazole | Prodrug development, phenolic intermediates |
The synthetic utility extends beyond Suzuki couplings to include Chan-Lam aminations (copper-catalyzed C–N bond formation) and oxidations to phenols. These transformations leverage the boronic acid’s nucleophilicity and convert it into diverse functional handles (-NHAr, -OH), enabling rapid diversification of the indazole core for structure-activity relationship (SAR) studies [3].
Indazole derivatives constitute a rapidly expanding class of pharmacophores in drug discovery due to their favorable pharmacokinetic profiles and ability to modulate biological targets. The integration of a boronic acid group at the C7 position, as in (1-methyl-1H-indazol-7-yl)boronic acid, enhances this potential by introducing geometric and electronic features conducive to target binding. Boronic acids can form reversible covalent bonds with nucleophilic residues (e.g., serine in proteases or hydroxyl groups in kinases), increasing binding affinity and selectivity [3]. Computational studies predict that (1-methyl-1H-indazol-7-yl)boronic acid exhibits moderate lipophilicity (consensus LogP = -0.35), high gastrointestinal absorption (predicted by BOILED-Egg model), and low blood-brain barrier penetration—properties aligning with oral drug development priorities [1]. Furthermore, its molecular weight (175.98 g/mol) and polar surface area (58.28 Ų) comply with Lipinski’s rule of five, suggesting favorable drug-likeness [1] [3].
The indazole ring system itself is a proven scaffold in oncology, neurology, and inflammation therapeutics. Its presence in (1-methyl-1H-indazol-7-yl)boronic acid provides a template for designing inhibitors of kinases (e.g., JAK, PIM) and proteases, where the boronic acid can act as a transition-state mimic. These attributes position this compound as a versatile intermediate for generating targeted covalent inhibitors and probe molecules in chemical biology [3].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6